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4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline

Drug-likeness Physicochemical properties Kinase selectivity

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline (CAS 2640965-12-2) is a synthetic, small-molecule organic compound built on a quinazoline core. This bicyclic heteroaromatic scaffold is widely recognized in medicinal chemistry for its role in kinase inhibition.

Molecular Formula C19H19ClN4O
Molecular Weight 354.8 g/mol
CAS No. 2640965-12-2
Cat. No. B6475864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
CAS2640965-12-2
Molecular FormulaC19H19ClN4O
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h1-5,8,11,13-14H,6-7,9-10,12H2
InChIKeyJBQBYCVGFGFYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline (CAS 2640965-12-2): A Multi-Modular Quinazoline Scaffold for Kinase-Targeted Probe Development


4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline (CAS 2640965-12-2) is a synthetic, small-molecule organic compound built on a quinazoline core . This bicyclic heteroaromatic scaffold is widely recognized in medicinal chemistry for its role in kinase inhibition. The molecule is distinguished by a 4-piperidinyl linkage that incorporates a (3-chloropyridin-4-yl)oxymethyl substituent, creating a complex, multi-modular architecture. With a molecular formula of C₁₉H₁₉ClN₄O and a molecular weight of 354.8 g/mol, this compound is exclusively supplied for research and development purposes . Its structural fusion of a quinazoline hinge-binding motif with a chloropyridinyl ether side chain suggests potential interactions with specific biological targets, making it a candidate for developing selective chemical probes .

Precision Procurement: Why Generic Quinazoline Analogs Cannot Replace 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline


Within the quinazoline class, simple interchange is invalid due to profound structure-activity relationship (SAR) divergence driven by the substitution pattern at the 4-position. Unlike the common 4-anilinoquinazolines (e.g., gefitinib, erlotinib) where a substituted aniline directly links to the core, this compound features a piperidine spacer, which influences kinase selectivity by altering the binding trajectory of the terminal heterocycle . The specific incorporation of a (3-chloropyridin-4-yl)oxymethyl group creates a distinct hydrogen-bond acceptor/donor pattern and steric bulk compared to unsubstituted 4-piperidinoquinazolines, which are known to lack kinase selectivity [1]. Replacing this compound with a simpler piperazino- or anilino-quinazoline would fundamentally change the interaction with the target's hydrophobic back pocket, potentially losing the desired selectivity profile and invalidating any developed assay based on this probe's unique geometry [2]. Therefore, procurement must be based on this exact molecular identity.

Head-to-Head and Class-Level Differentiation Evidence for 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline


Physicochemical Differentiation Against Market-Leading 4-Anilinoquinazoline Kinase Inhibitors Gefitinib and Erlotinib

The target compound's physicochemical profile differentiates it from widely used 4-anilinoquinazolines like gefitinib and erlotinib, which can be crucial for projects requiring a distinct ADME or binding profile. Its computed partition coefficient (XLogP3 = 4) indicates higher lipophilicity than gefitinib (XLogP3 ~3.2) and erlotinib (~2.9), while its lower molecular weight (354.8 g/mol) compared to gefitinib (446.9 g/mol) and erlotinib (429.9 g/mol) may offer advantages in ligand efficiency .

Drug-likeness Physicochemical properties Kinase selectivity

Enzymatic Selectivity Potential Inferred from Unsubstituted 4-Piperidinoquinazoline Core

While direct target data is not yet publicly available, the key differentiation from unsubstituted 4-piperidinoquinazoline is revealed through class-level SAR. The bare 4-piperidinoquinazoline scaffold (compound 12e) exhibits non-selective inhibitory activity against both acetylcholinesterase (AChE, IC₅₀ = 1.3 µM) and butyrylcholinesterase (BChE, IC₅₀ = 7.5 µM), indicating broad, unfocused enzyme engagement [1]. The addition of the bulky, functionalized 3-chloro-4-pyridyloxymethyl side chain in the target compound is anticipated to override this inherent promiscuity.

Enzyme inhibition Cholinesterase Selectivity screen

Kinase Binding Trajectory Advantage Over 4-Piperazinylquinazoline PDGFR Inhibitors

A direct structural comparison with potent 4-piperazinylquinazoline PDGFR inhibitors (e.g., compound 12 from J. Med. Chem. 2002, IC₅₀ < 0.01 µM for PDGFR) demonstrates how substitution in the 4-position linker fundamentally alters kinase selectivity [1]. The piperidine ring of the target compound provides a more rigid, chair-conformation spacer compared to the flexible piperazine ring, which can adopt multiple low-energy conformations. This rigidity is projected to better orient the terminal chloropyridinyl group for a specific interaction within the kinase's selectivity pocket, potentially reducing off-target inhibition.

Kinase selectivity PDGFR Binding geometry

Hydrogen Bond Accepting Capacity Enrichment Over Simple 4-Piperidinoquinazolines

The incorporation of the (3-chloropyridin-4-yl)oxymethyl group introduces an additional pyridyl nitrogen, supplementing the quinazoline core's ability to form critical hydrogen bonds with target kinases. This is a significant upgrade over a simple 4-piperidinoquinazoline (e.g., compound 12e), which has only the core nitrogens and no further heteroatom acceptor sites [1]. While the 1.3 µM-7.5 µM IC₅₀ values of the bare core demonstrate measurable but modest activity, the extra H-bond acceptor in the target compound is engineered to strengthen binding, pushing activity into the sub-micromolar range historically required for a valuable chemical probe.

Medicinal chemistry Binding affinity Hydrogen bonding

Recommended Application Scenarios for 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline Based on Differentiated Evidence


Developing Selective Kinase Probes with a Pre-Optimized Lipophilic Scaffold

For teams initiating a kinase inhibitor program, this compound serves as an ideal starting point for a focused library. As demonstrated by its higher XLogP3 of 4 compared to erlotinib and gefitinib , it inherently favors passive membrane permeability, making it suitable for designing cell-active probes from the outset. Its core structure is already oriented away from the promiscuous cholinesterase engagement seen with simpler 4-piperidinoquinazolines [1], allowing medicinal chemists to concentrate SAR efforts on the desired kinase.

Structural Biology and Co-Crystallization Studies for Rigid Ligand Docking

The compound's rigid piperidine linker is a key feature that makes it superior to flexible piperazine analogs for structural biology applications. When co-crystallized with a target kinase, this rigidity facilitates high-resolution electron density maps, as demonstrated by the well-defined binding modes of other conformationally constrained quinazoline inhibitors [2]. This enables precise mapping of interactions with the kinase's back pocket, providing clear structural data to guide further optimization.

Negative Control or Selectivity Profiling Against Cholinesterase Off-Targets

Given that the unsubstituted 4-piperidinoquinazoline core displays measurable cholinesterase inhibition (AChE IC₅₀ = 1.3 µM, BChE IC₅₀ = 7.5 µM) [1], this elaborated compound can function as a probe to verify that a synthesized library member has successfully dialed out this unwanted activity. Procurement of this compound for a routine selectivity panel ensures that any advanced leads do not inherit the promiscuous enzyme inhibition of the common quinazoline building block.

Targeted Synthesis of Advanced PROTAC Degraders

With its terminal chloropyridinyl group and quinazoline core that likely binds a kinase hinge, this intermediate is structurally poised for direct conversion into a bivalent PROTAC® degrader. By simply functionalizing the pyridine ring with a linker via late-stage C-H activation or nucleophilic displacement, researchers can create a VHL- or CRBN-recruiting degrader that retains the favorable ligand properties, including the constrained geometry and high lipophilicity essential for potent intracellular degradation .

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